1-(4-cyanophenyl)-N-ethylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

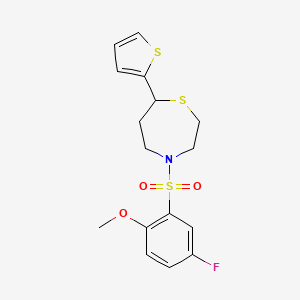

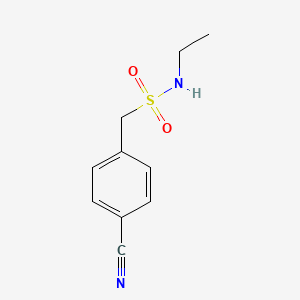

The compound “1-(4-cyanophenyl)-N-ethylmethanesulfonamide” is a complex organic molecule. It likely contains a cyanophenyl group (a phenyl ring with a cyanide (-CN) substituent), an ethyl group (a two-carbon chain), and a methanesulfonamide group (a sulfur-containing group commonly found in various drugs) .

Synthesis Analysis

While specific synthesis methods for “1-(4-cyanophenyl)-N-ethylmethanesulfonamide” were not found, there are related compounds synthesized using various methods. For instance, covalent triazine frameworks (urea-CTFs) have been synthesized using 1,3-bis(4-cyanophenyl)urea . Also, a compound named “1-(4-CYANOPHENYL)-3-(P-TOLYL)UREA” was mentioned, which might have a similar synthesis process .

Scientific Research Applications

Synthetic Organic Chemistry

Sulfonamides, including derivatives similar to 1-(4-cyanophenyl)-N-ethylmethanesulfonamide, are frequently utilized in synthetic organic chemistry due to their wide range of biological activities, mainly as enzyme inhibitors. They serve as active agents in synthetic protocols involving 1,4-addition and electrocyclization reactions, demonstrating the compounds' versatility in chemical synthesis processes (Kharkov University Bulletin Chemical Series, 2020).

Drug Metabolism Studies

Sulfonamide compounds have been applied in drug metabolism studies to understand the biotransformation processes of pharmaceuticals. For example, biocatalysis has been used to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the role of sulfonamides in facilitating metabolic studies and the development of analytical standards for clinical investigations (Drug Metabolism and Disposition, 2006).

Materials Science and Engineering

Sulfonated poly(arylene ether sulfone)s, containing hydrophobic components of different sizes, have been synthesized for applications in materials science, particularly for their potential use in membrane technologies and water treatment processes. The variation in the hydrophobic component significantly influences the properties of these polymers, such as ion exchange capacity and proton conductivity, which are critical for their application in fuel cells and other technologies (Macromolecules, 2009).

Chemical Synthesis Techniques

The structural and functional versatility of sulfonamides is further exemplified in their application to the synthesis of complex organic compounds. For instance, sulfonamides have been used as intermediates in the synthesis of cyclopropanes, demonstrating their utility in generating compounds with potential applications in medicinal chemistry and drug development (Journal of the American Chemical Society, 1996).

Future Directions

properties

IUPAC Name |

1-(4-cyanophenyl)-N-ethylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-2-12-15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6,12H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLXMDDBJRSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-cyanophenyl)-N-ethylmethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B2843741.png)

![N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2843744.png)

![3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2843747.png)

![N-(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-2-chloroacetamide](/img/structure/B2843748.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-1-phenylethanone](/img/structure/B2843753.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2843754.png)

![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)

![1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2843757.png)